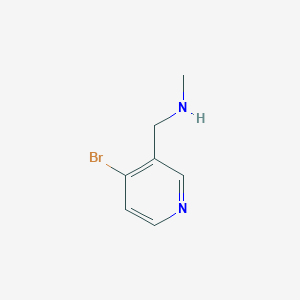![molecular formula C15H24N2O3 B14183845 N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea CAS No. 921766-24-7](/img/structure/B14183845.png)
N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hexyl group attached to one nitrogen atom and a 4-hydroxy-3-methoxyphenylmethyl group attached to the other nitrogen atom of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea typically involves the reaction of hexylamine with 4-hydroxy-3-methoxybenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of 4-hydroxy-3-methoxybenzyl isocyanate: This intermediate can be synthesized by reacting 4-hydroxy-3-methoxybenzyl chloride with potassium cyanate in the presence of a suitable solvent.
Reaction with hexylamine: The 4-hydroxy-3-methoxybenzyl isocyanate is then reacted with hexylamine to form N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The methoxy group may also play a role in modulating the compound’s activity by influencing its electronic properties.
Vergleich Mit ähnlichen Verbindungen
N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea can be compared with other similar compounds, such as:
N-Hexyl-N’-[(4-hydroxyphenyl)methyl]urea: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-Hexyl-N’-[(3-methoxyphenyl)methyl]urea: Lacks the hydroxyl group, which may influence its hydrogen bonding capabilities.
N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)ethyl]urea: Has an ethyl group instead of a methyl group, which may affect its steric properties and reactivity.
The presence of both the hydroxyl and methoxy groups in N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea makes it unique and potentially more versatile in its applications compared to its analogs.
Eigenschaften
CAS-Nummer |
921766-24-7 |
|---|---|
Molekularformel |
C15H24N2O3 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
1-hexyl-3-[(4-hydroxy-3-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C15H24N2O3/c1-3-4-5-6-9-16-15(19)17-11-12-7-8-13(18)14(10-12)20-2/h7-8,10,18H,3-6,9,11H2,1-2H3,(H2,16,17,19) |
InChI-Schlüssel |
DAYSMSZBKJFLRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)NCC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


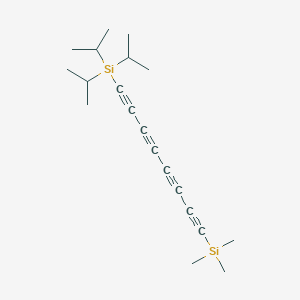
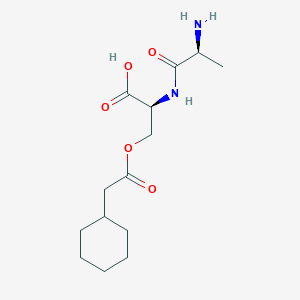
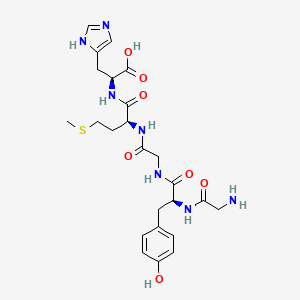
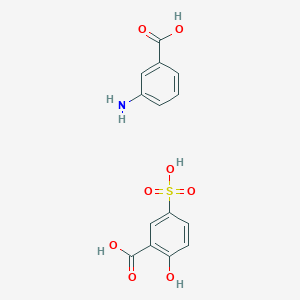
![(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide](/img/structure/B14183800.png)
silane](/img/structure/B14183806.png)
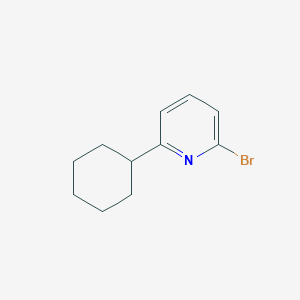
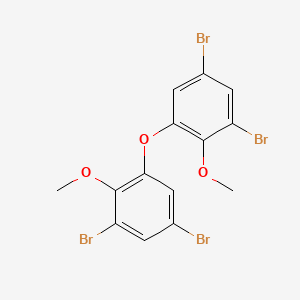
![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)
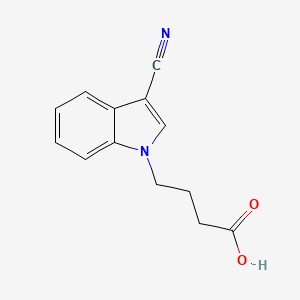

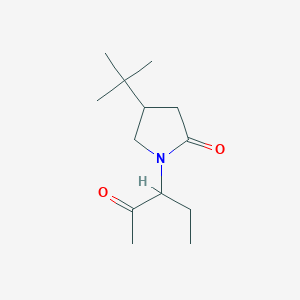
![N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14183844.png)
